molecular formula C10H13NO3 B6143843 N-hydroxy-3-(3-methylphenoxy)propanamide CAS No. 1016882-52-2

N-hydroxy-3-(3-methylphenoxy)propanamide

Cat. No.: B6143843
CAS No.: 1016882-52-2
M. Wt: 195.21 g/mol
InChI Key: GMIBUONZOFCIDT-UHFFFAOYSA-N
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Description

N-hydroxy-3-(3-methylphenoxy)propanamide is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of a hydroxy group, a methylphenoxy group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-(3-methylphenoxy)propanamide typically involves the reaction of 3-methylphenol with an appropriate propanamide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-(3-methylphenoxy)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-hydroxy-3-(3-methylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-hydroxy-3-(3-methylphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the methylphenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-hydroxy-3-(3-methylphenoxy)propanamide include:

Uniqueness

This compound is unique due to the presence of the 3-methylphenoxy group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-hydroxy-3-(3-methylphenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-8-3-2-4-9(7-8)14-6-5-10(12)11-13/h2-4,7,13H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIBUONZOFCIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCC(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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